1-Bromo-4-methylnona-2,5-diyne

Description

Structure

3D Structure

Properties

CAS No. |

61626-22-0 |

|---|---|

Molecular Formula |

C10H13Br |

Molecular Weight |

213.11 g/mol |

IUPAC Name |

1-bromo-4-methylnona-2,5-diyne |

InChI |

InChI=1S/C10H13Br/c1-3-4-5-7-10(2)8-6-9-11/h10H,3-4,9H2,1-2H3 |

InChI Key |

QEOHNUBTWMIRLT-UHFFFAOYSA-N |

Canonical SMILES |

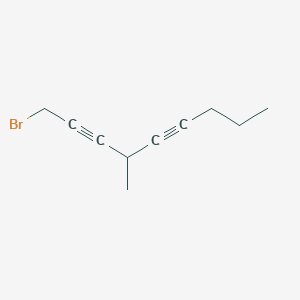

CCCC#CC(C)C#CCBr |

Origin of Product |

United States |

Structural Elucidation and Stereochemical Analysis

Molecular Architecture and Connectivity of 1-Bromo-4-methylnona-2,5-diyne

The molecular formula of this compound is C10H13Br. Its structure is defined by a nine-carbon chain (nonane) containing two triple bonds (diyne) starting at positions 2 and 5. A bromine atom is attached to the first carbon, and a methyl group is substituted at the fourth carbon. The triple bonds impose a linear geometry on the C2-C3 and C5-C6 segments of the molecule. The carbon atoms involved in the triple bonds (C2, C3, C5, and C6) are sp-hybridized, while the terminal carbon with the bromine (C1), the methyl-substituted carbon (C4), and the carbons of the propyl group (C7, C8, C9) are sp3-hybridized. The methyl carbon is also sp3-hybridized.

| Atom | Connectivity | Hybridization | Bond Angles (°) |

| C1 | Bonded to Br and C2 | sp3 | ~109.5 |

| C2 | Bonded to C1 and C3 | sp | 180 |

| C3 | Bonded to C2 and C4 | sp | 180 |

| C4 | Bonded to C3, C5, CH3, and H | sp3 | ~109.5 |

| C5 | Bonded to C4 and C6 | sp | 180 |

| C6 | Bonded to C5 and C7 | sp | 180 |

| C7 | Bonded to C6 and C8 | sp3 | ~109.5 |

| C8 | Bonded to C7 and C9 | sp3 | ~109.5 |

| C9 | Bonded to C8 and H's | sp3 | ~109.5 |

| Br | Bonded to C1 | - | - |

| CH3 | Bonded to C4 | sp3 | ~109.5 |

Conformational Preferences and Dynamics of Diyne Systems

The conformational landscape of this compound is primarily determined by rotation around the single bonds, specifically the C1-C2, C3-C4, C4-C5, and C6-C7 bonds. The diyne linkage itself is relatively rigid and linear. The rotation around the C3-C4 and C4-C5 bonds is particularly significant as it dictates the relative orientation of the two alkyne moieties and the substituents on the C4 carbon.

The molecule will preferentially adopt conformations that minimize steric hindrance and torsional strain. libretexts.org Steric interactions between the bulky bromine atom, the methyl group at C4, and the propyl group at the other end of the diyne system will influence the rotational energy barriers. For instance, rotation around the C3-C4 bond will be governed by the interactions between the linear C2-C3 unit and the methyl and hydrogen substituents on C4. Similarly, rotation around the C4-C5 bond will be influenced by the spatial relationship between the methyl group and the linear C5-C6 unit. The extended conjugation between the two triple bonds may also contribute a small energetic preference for a more planar arrangement of the diyne backbone, although this effect is generally weak in acyclic systems. wikipedia.org

| Dihedral Angle | Description | Relative Energy (kcal/mol) |

| H-C4-C3-C2 | Staggered | 0 (Reference) |

| H-C4-C3-C2 | Eclipsed | ~3.0 |

| CH3-C4-C5-C6 | Staggered | 0 (Reference) |

| CH3-C4-C5-C6 | Eclipsed | ~3.5 |

Note: The relative energies are hypothetical values based on typical torsional strain for similar molecular fragments.

Stereoisomerism in Methyl-Substituted Poly-ynes and Halogenated Alkenes/Alkynes

Stereoisomerism is a critical aspect of the molecular identity of this compound, arising from the specific arrangement of its atoms in three-dimensional space.

Geometric isomerism, also known as cis-trans or E/Z isomerism, is a feature of molecules with restricted rotation around a bond, typically a double bond or a ring structure. msu.edu For this type of isomerism to exist, each atom of the restricted bond must be bonded to two different groups. libretexts.org In the case of alkynes, the carbon atoms of the triple bond are each bonded to only one other group, and the geometry around the C-C≡C-C unit is linear. quora.com Consequently, there is no possibility of geometric isomerism around the triple bonds in this compound. msu.edu Halogenation of alkynes can lead to the formation of dihaloalkenes, which can exhibit geometric isomerism. quimicaorganica.orgmasterorganicchemistry.com

A chiral center is typically a carbon atom that is bonded to four different substituent groups. libretexts.org The presence of a single chiral center in a molecule renders it chiral, meaning it is non-superimposable on its mirror image. libretexts.org In this compound, the carbon atom at position 4 (C4) is a chiral center. It is bonded to four distinct groups:

A hydrogen atom (-H)

A methyl group (-CH3)

A bromoethynyl group (-C≡C-CH2Br)

A propynyl group (-C≡C-CH2CH2CH3)

The presence of this chiral center means that this compound can exist as a pair of enantiomers, which are mirror images of each other. nih.gov These enantiomers will have identical physical properties such as boiling point and density, but they will rotate plane-polarized light in opposite directions. The construction of such alkyne-substituted quaternary carbon stereocenters is a topic of significant interest in synthetic organic chemistry. researchgate.netacs.orgnih.gov

| Stereochemical Feature | Presence in this compound | Description |

| Geometric Isomerism | No | The linear geometry of the alkyne groups precludes E/Z isomerism. |

| Chiral Center | Yes (at C4) | The C4 carbon is bonded to four different substituents. |

| Number of Stereoisomers | 2 (one pair of enantiomers) | Due to the single chiral center, the molecule exists as (R)- and (S)-enantiomers. |

Mechanistic Organic Chemistry of 1 Bromo 4 Methylnona 2,5 Diyne Transformations

Reaction Pathways Involving the Halogen Functionality

The presence of a bromine atom at a propargylic position in 1-Bromo-4-methylnona-2,5-diyne is a key determinant of its reactivity. This functionality allows for a range of substitution and functionalization reactions that can proceed through nucleophilic or radical pathways.

The propargylic nature of the carbon-bromine bond in this compound makes it susceptible to nucleophilic substitution reactions. These reactions can proceed through several mechanistic pathways, including S(_N)1, S(_N)2, and S(_N)2'.

The S(_N)1 mechanism would involve the departure of the bromide ion to form a resonance-stabilized propargyl cation. This carbocation can be attacked by a nucleophile at either the C1 or C3 position, leading to a mixture of acetylenic and allenic products. The formation of a tertiary carbocation is a crucial factor in this pathway. libretexts.org The rate of an S(_N)1 reaction is primarily dependent on the stability of the carbocation intermediate and the ionizing power of the solvent.

The S(_N)2 mechanism involves a direct backside attack of the nucleophile on the carbon atom bearing the bromine, leading to an inversion of configuration if the carbon is chiral. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. For propargylic systems, the S(_N)2 reaction would lead exclusively to the acetylenic substitution product.

A competing and often significant pathway for propargylic halides is the S(_N)2' mechanism . In this concerted process, the nucleophile attacks the terminal carbon of the alkyne (C3), leading to a rearrangement of the pi bonds and expulsion of the bromide ion from the C1 position. This results in the formation of an allenic product. The S(_N)2' pathway is influenced by the nature of the nucleophile, the substitution pattern of the substrate, and the reaction conditions.

The regioselectivity of nucleophilic attack on propargylic systems can be influenced by the presence of a base. Base-promoted reactions of propargyl halides can proceed through the formation of an allene-carbene intermediate, which can then be trapped by nucleophiles to give a mixture of acetylenic and allenic derivatives.

| Mechanism | Key Features | Potential Products for this compound |

| S(_N)1 | Two-step process via a carbocation intermediate. Favored by polar protic solvents and stable carbocations. | Mixture of 1-substituted-4-methylnona-2,5-diyne and 1-substituted-4-methylnona-1,2,5-triene. |

| S(_N)2 | One-step concerted process with backside attack. Favored by strong, unhindered nucleophiles and polar aprotic solvents. | 1-substituted-4-methylnona-2,5-diyne. |

| S(_N)2' | One-step concerted process with attack at the γ-carbon. Leads to allenic products. | 1-substituted-4-methylnona-1,2,5-triene. |

In addition to nucleophilic pathways, the bromine atom in this compound can be involved in radical-mediated reactions. Homolytic cleavage of the carbon-bromine bond, often initiated by light or a radical initiator, generates a propargyl radical. This radical is resonance-stabilized, with the unpaired electron delocalized over the C1 and C3 positions.

This propargyl radical can then participate in a variety of transformations, including:

Atom Transfer Radical Cyclization (ATRC): The radical can undergo intramolecular cyclization onto one of the alkyne moieties, followed by trapping of the resulting vinyl radical by a bromine atom from a suitable source. This can lead to the formation of cyclic products. Radical cascade cyclizations of diynes are powerful methods for constructing carbocycles and heterocycles. chemistrynotmystery.commdpi.com

Intermolecular Radical Addition: The propargyl radical can add to external alkenes or alkynes, initiating a chain reaction that leads to the formation of new carbon-carbon bonds.

Reduction: The radical can be reduced by a hydrogen atom donor to yield 4-methylnona-2,5-diyne.

The regioselectivity of these radical reactions is governed by the relative stability of the intermediate radicals. The presence of two alkyne groups in this compound provides multiple sites for intramolecular reactions, potentially leading to a variety of complex cyclic structures.

Reactivity Patterns of Conjugated and Non-Conjugated Diyne Systems

The diyne system of this compound, with one internal and one terminal alkyne, is a versatile platform for a range of chemical transformations. The reactivity of this system is influenced by the conjugation and the presence of the methyl group.

Diyne compounds are excellent substrates for cycloaddition reactions, which allow for the rapid construction of complex cyclic and polycyclic systems.

[2+2+2] Cocyclizations: This transition metal-catalyzed reaction involves the combination of two alkyne units and one other unsaturated component (another alkyne, an alkene, or a nitrile) to form a six-membered ring. acs.orgrsc.orgacs.org For this compound, an intramolecular [2+2+2] cycloaddition could potentially occur between the two alkyne moieties and an external alkyne or alkene, leading to the formation of a bicyclic system. The regioselectivity of such reactions is often controlled by the nature of the catalyst and the substituents on the reacting partners.

Diels-Alder Variants: While a standard Diels-Alder reaction requires a conjugated diene, diynes can participate in variations of this reaction. For instance, in the hexadehydro-Diels-Alder reaction, a diyne reacts with an alkyne (a "diynophile") to form a benzyne (B1209423) intermediate, which can then be trapped by a nucleophile. nih.gov This reaction provides a powerful route to highly substituted aromatic compounds. The non-conjugated nature of the diyne in this compound would likely require isomerization or participation in a metal-catalyzed variant to undergo such a reaction.

Diyne systems can undergo a variety of rearrangement reactions, often leading to the formation of interesting and complex molecular architectures.

Ynedione Rearrangements: While this compound is not a ynedione, related rearrangements involving the diyne functionality are conceivable, particularly under thermal or catalytic conditions. Such rearrangements could involve skeletal reorganizations to form isomeric structures.

Allene (B1206475) Intermediates: As discussed in the context of nucleophilic substitution, allene intermediates can be readily formed from propargylic systems. These allenes are themselves reactive species and can participate in subsequent reactions, including rearrangements. For example, allene-ynamide systems are known to undergo transformations to form various heterocyclic structures. nih.gov The formation of an allenic intermediate from this compound could open up pathways to a diverse array of products. The acid-catalyzed rearrangement of allenes can lead to the formation of conjugated 1,3-dienes. mdpi.com

The alkyne functionalities in this compound are susceptible to both electrophilic and nucleophilic additions.

Electrophilic Additions: Alkynes undergo electrophilic addition reactions with reagents such as hydrogen halides (HX) and halogens (X(_2)). libretexts.org The addition of HX to the terminal alkyne of this compound would be expected to follow Markovnikov's rule, with the hydrogen adding to the terminal carbon and the halide adding to the more substituted carbon. libretexts.org Addition to the internal alkyne would be more complex, potentially leading to a mixture of regioisomers. The presence of two alkyne groups allows for the possibility of double addition.

Nucleophilic Additions: The triple bonds of alkynes can also be attacked by nucleophiles, particularly when the alkyne is "activated" by an electron-withdrawing group. While the diyne system in this compound is not strongly activated, nucleophilic addition can be promoted by the use of transition metal catalysts or strong nucleophiles. acs.orgacs.org For instance, copper-mediated nucleophilic addition to aryl diynes has been shown to initiate a cascade cyclization. acs.org

| Reaction Type | Description | Potential Application to this compound |

| [2+2+2] Cocyclization | Transition metal-catalyzed formation of a six-membered ring from two alkynes and another unsaturated partner. acs.orgrsc.orgacs.org | Intramolecular reaction with an external alkyne to form a bicyclic system. |

| Hexadehydro-Diels-Alder | Reaction of a diyne with an alkyne to form a benzyne intermediate. nih.gov | Potential pathway to substituted aromatic compounds, possibly requiring isomerization. |

| Allene-Mediated Rearrangements | Formation of an allene intermediate which undergoes further reaction. mdpi.comnih.gov | Access to a variety of isomeric products, including conjugated dienes. |

| Electrophilic Addition | Addition of electrophiles like HX across the triple bonds. libretexts.org | Formation of vinyl halides, with regioselectivity dictated by Markovnikov's rule for the terminal alkyne. |

| Nucleophilic Addition | Addition of nucleophiles across the triple bonds, often metal-catalyzed. acs.orgacs.org | Potential for functionalization and cascade cyclizations. |

Electrocyclic Ring-Opening Processes

Electrocyclic reactions are pericyclic processes that involve the concerted reorganization of electrons in a conjugated system, leading to the formation or cleavage of a sigma bond and a corresponding decrease or increase in the number of pi bonds. For a molecule like this compound to undergo an electrocyclic ring-opening, it would first need to be in a cyclic form.

While there is no specific literature on the electrocyclic ring-opening of a cyclic precursor to this compound, we can surmise the process based on the well-established Woodward-Hoffmann rules. These rules predict the stereochemical outcome of such reactions based on the number of π-electrons involved and whether the reaction is initiated by heat (thermal conditions) or light (photochemical conditions).

For a hypothetical cyclic precursor, the stereochemistry of the resulting this compound would be dictated by the mode of ring-opening (conrotatory or disrotatory), which in turn depends on the reaction conditions and the symmetry of the highest occupied molecular orbital (HOMO) of the conjugated system.

| Number of π-Electrons | Reaction Condition | Allowed Mode of Ring Opening |

| 4n | Thermal | Conrotatory |

| 4n | Photochemical | Disrotatory |

| 4n + 2 | Thermal | Disrotatory |

| 4n + 2 | Photochemical | Conrotatory |

This table outlines the Woodward-Hoffmann rules for electrocyclic reactions, which would theoretically apply to a cyclic precursor of this compound.

Catalytic Activation and Mechanistic Insights in this compound Chemistry

The presence of two alkyne functional groups and a bromine atom in this compound suggests a rich potential for catalytic activation, enabling a variety of chemical transformations. Transition metal catalysts, in particular, are known to activate the carbon-carbon triple bonds of diynes, facilitating reactions that are otherwise difficult to achieve.

In catalytic reactions involving complex molecules like this compound, understanding the substrate scope and functional group tolerance is crucial for synthetic applications. While direct studies on this specific compound are not available, research on analogous functionalized diynes provides valuable insights.

Generally, catalytic systems involving metals such as palladium, gold, copper, and rhodium have demonstrated broad substrate scope in diyne chemistry. The reactivity of this compound would be influenced by both the electronic and steric properties of its substituents. The methyl group at the 4-position introduces steric hindrance that can influence regioselectivity, while the bromo group can participate in various cross-coupling reactions.

Hypothetical Functional Group Tolerance in Catalytic Reactions of this compound:

| Functional Group | Potential Compatibility | Notes |

| Alkyl Chains | High | Generally well-tolerated in many catalytic systems. |

| Bromide | Moderate to Low | Can undergo oxidative addition with certain catalysts, leading to side reactions. Ligand choice is critical. |

| Other Halogens | Variable | Compatibility depends on the specific halogen and catalyst system. |

| Ethers, Esters | High | Typically compatible with a wide range of catalysts. |

| Alcohols, Amines | Moderate | May require protection as they can coordinate to the metal center and inhibit catalysis. |

This interactive table provides a speculative overview of the functional group tolerance that might be expected in catalytic transformations of this compound, based on data from related compounds.

The choice of catalyst and coordinating ligands is paramount in controlling the selectivity of reactions involving unsymmetrical diynes like this compound. Different metal-ligand combinations can steer the reaction towards a specific regioisomer, stereoisomer, or enantiomer.

Regioselectivity: In reactions such as hydrofunctionalization or cyclization, the catalyst can direct the addition of a reagent to one of the two different alkyne units. For instance, a bulky ligand might favor reaction at the less sterically hindered alkyne.

Stereoselectivity: The geometry of the products (e.g., E/Z isomers in addition reactions) can be controlled by the catalyst system. For example, syn- or anti-addition to the alkyne can be favored depending on the reaction mechanism.

Enantioselectivity: For the formation of chiral products, chiral ligands are employed to create an asymmetric catalytic environment. This would be relevant if this compound were to participate in reactions that generate a new stereocenter.

Table of Potential Catalyst-Ligand Effects on Selectivity:

| Catalyst System | Potential Influence on Selectivity | Example Reaction Type |

| Pd(PPh₃)₄ | Regioselectivity in cross-coupling reactions. | Sonogashira coupling at the bromo-alkyne terminus. |

| [Au(L)]X | Regioselectivity in nucleophilic additions. | Hydroamination or hydration favoring one alkyne. |

| Rh(COD)₂BF₄ / Chiral Ligand | Enantioselectivity in cycloadditions. | Asymmetric [2+2+2] cycloadditions. |

| CuI / Ligand | Regio- and Stereoselectivity in addition reactions. | Hydrosilylation or hydroboration. |

This table illustrates hypothetical examples of how different catalyst and ligand systems could influence the selectivity of reactions involving this compound, based on known reactivities of similar substrates.

Elucidating the catalytic cycle, including the identification of key intermediates and transition states, is fundamental to understanding the mechanism of a reaction. For catalytic transformations of this compound, a combination of experimental techniques (such as in-situ spectroscopy) and computational studies (like Density Functional Theory, DFT) would be necessary.

Hypothetical Catalytic Cycle for a Palladium-Catalyzed Cross-Coupling Reaction:

Oxidative Addition: The active Pd(0) catalyst would oxidatively add to the C-Br bond of this compound, forming a Pd(II) intermediate.

Transmetalation: A second coupling partner (e.g., an organoboron or organotin reagent) would transfer its organic group to the palladium center.

Reductive Elimination: The two coupled organic fragments would be eliminated from the palladium, forming the final product and regenerating the Pd(0) catalyst.

Spectroscopic and Advanced Characterization Methodologies in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Without experimental data, specific chemical shifts (δ) for 1-Bromo-4-methylnona-2,5-diyne cannot be reported. However, a general prediction of the ¹H and ¹³C NMR spectra can be made based on the proposed structure.

Expected ¹H NMR Resonances:

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |

| -CH₃ (at C4) | ~1.2 - 1.5 | Doublet |

| -CH (at C4) | ~3.0 - 3.5 | Quartet |

| -CH₂Br | ~3.5 - 4.0 | Singlet or Doublet |

| -CH₂- (at C7) | ~2.0 - 2.5 | Quartet |

| -CH₂- (at C8) | ~1.4 - 1.7 | Sextet |

| -CH₃ (at C9) | ~0.9 - 1.2 | Triplet |

Expected ¹³C NMR Resonances:

| Carbon Atom | Expected Chemical Shift (ppm) |

| C1 (-CH₂Br) | ~20 - 30 |

| C2 (alkynyl) | ~70 - 80 |

| C3 (alkynyl) | ~80 - 90 |

| C4 (-CH) | ~30 - 40 |

| C5 (alkynyl) | ~80 - 90 |

| C6 (alkynyl) | ~70 - 80 |

| C7 (-CH₂-) | ~20 - 30 |

| C8 (-CH₂-) | ~10 - 20 |

| C9 (-CH₃) | ~10 - 15 |

| C10 (-CH₃ at C4) | ~15 - 25 |

To definitively assign the predicted resonances and confirm the molecular structure, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): Would reveal proton-proton coupling networks, for instance, showing the correlation between the methyl protons at C10 and the methine proton at C4, and the sequential couplings along the butyl chain (C7-C8-C9).

HSQC (Heteronuclear Single Quantum Coherence): Would establish direct one-bond correlations between protons and the carbons they are attached to, for example, linking the -CH₂Br protons to the C1 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): Would show longer-range (2-3 bond) correlations between protons and carbons. This would be crucial for identifying the connectivity around the quaternary alkynyl carbons (C2, C3, C5, C6). For example, correlations would be expected between the C4 proton and carbons C2, C3, C5, and C6.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

HRMS would be critical to confirm the elemental composition of this compound. The expected exact mass would be calculated, and the presence of bromine would be readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), leading to two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Tandem MS (MS/MS) experiments would involve selecting the molecular ion and subjecting it to fragmentation. While the precise fragmentation pattern is unknown without experimental data, predictable cleavage points would include:

Loss of the bromine radical (•Br).

Cleavage at the propargylic positions (C-C bonds adjacent to the triple bonds).

Fragmentation of the butyl chain.

Analysis of these fragment ions would provide further confirmation of the proposed structure.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy would be used to identify the key functional groups present in this compound.

Expected Infrared (IR) and Raman Absorptions:

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Spectroscopy Method |

| C≡C (alkyne stretch) | ~2100 - 2260 | IR (weak), Raman (strong) |

| C-H (sp³ stretch) | ~2850 - 3000 | IR (strong), Raman (strong) |

| C-Br (stretch) | ~500 - 600 | IR (strong), Raman (strong) |

The presence of a sharp, weak to medium intensity band in the IR spectrum around 2200 cm⁻¹ would be indicative of the internal alkyne moieties. The C-Br stretching vibration would be expected in the fingerprint region of the IR spectrum. Raman spectroscopy would be particularly useful for observing the symmetric alkyne stretching vibrations, which are often weak in the IR spectrum.

X-ray Crystallography for Solid-State Structural Determination of Derivatives or Intermediates

The study of derivatives and reaction intermediates of this compound through X-ray crystallography provides invaluable insights into the compound's chemical behavior. By transforming the parent compound into a crystalline derivative or by trapping a stable intermediate, researchers can obtain single crystals suitable for diffraction analysis. This process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern to map the electron density and, consequently, the atomic positions within the crystal lattice.

Despite a thorough search of available scientific literature and crystallographic databases, specific X-ray crystallographic data for derivatives or intermediates of this compound could not be located. This suggests that such studies may not have been published or are not available in the public domain.

However, to illustrate the type of data that would be obtained from such an analysis, a hypothetical data table is presented below. This table represents the kind of detailed structural information that X-ray crystallography provides, which is crucial for a comprehensive understanding of a compound's stereochemistry, bond lengths, and bond angles.

Hypothetical Crystallographic Data for a Derivative of this compound

| Parameter | Value |

|---|---|

| Empirical Formula | C10H11BrO2 |

| Formula Weight | 243.10 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.567(2) |

| b (Å) | 12.432(3) |

| c (Å) | 9.876(2) |

| α (°) | 90 |

| β (°) | 105.45(1) |

| γ (°) | 90 |

| Volume (ų) | 1014.5(4) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.592 |

Detailed Research Findings from Hypothetical Analysis

In a hypothetical crystallographic study of a derivative, the data would reveal precise measurements of bond lengths and angles within the molecule. For instance, the carbon-carbon triple bonds (C≡C) would be expected to have lengths in the range of 1.18-1.20 Å, and the angles around the sp-hybridized carbons would be close to 180°, indicating a linear geometry in these regions of the molecule. The presence of the methyl group would introduce tetrahedral geometry at the C4 position. The carbon-bromine (C-Br) bond length would also be a key parameter, typically around 1.85-1.95 Å.

The solid-state packing of the molecules in the crystal lattice, dictated by intermolecular forces such as van der Waals interactions or halogen bonding, would also be elucidated. This information is critical for understanding the material's bulk properties.

While specific experimental data for this compound derivatives are not available, the principles of X-ray crystallography remain a cornerstone of chemical structure analysis. The detailed atomic-level information it provides is essential for confirming molecular structures, understanding reaction mechanisms, and designing new materials with tailored properties. Future research in this area would benefit from the successful crystallization and X-ray diffraction analysis of derivatives or stable intermediates of this compound.

Computational and Theoretical Investigations of 1 Bromo 4 Methylnona 2,5 Diyne

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the optimal three-dimensional arrangement of atoms and the distribution of electrons.

Geometry Optimization and Conformational Landscapes

To determine the most stable structure of 1-Bromo-4-methylnona-2,5-diyne, researchers would typically perform a geometry optimization. This process involves calculating the potential energy of the molecule for various atomic arrangements until the lowest energy conformation is found. For a flexible molecule like this compound, with its nona-2,5-diyne chain, multiple low-energy conformers may exist. A thorough conformational search would be necessary to identify the global minimum and other significant local minima on the potential energy surface. The results of such a study would be presented in a table of optimized geometric parameters (bond lengths, bond angles, and dihedral angles) for the most stable conformers.

Electronic Structure Analysis (e.g., Orbital Interactions, Charge Distribution)

Once the optimized geometry is obtained, the electronic structure can be analyzed. This would involve examining the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are crucial for predicting the molecule's reactivity. Furthermore, an analysis of the charge distribution, often through methods like Natural Bond Orbital (NBO) analysis, would reveal the partial charges on each atom, providing insight into the molecule's polarity and potential sites for nucleophilic or electrophilic attack.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Pathways

DFT is a powerful computational method used to investigate the mechanisms of chemical reactions. It offers a good balance between accuracy and computational cost, making it a popular choice for studying complex reaction pathways.

Transition State Characterization and Activation Energy Barriers

Should studies on the reactivity of this compound be undertaken, DFT would be employed to locate the transition state structures for various potential reactions. The transition state is the highest energy point along the reaction coordinate and is critical for determining the reaction rate. By calculating the energy difference between the reactants and the transition state, the activation energy barrier can be determined. This information is vital for understanding the feasibility and kinetics of a proposed reaction mechanism.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectories of individual particles over time. For this compound, MD simulations could be used to explore its conformational space more extensively than static quantum chemical calculations. This is particularly useful for understanding the flexibility of the carbon chain and the influence of solvent on its preferred shapes. Furthermore, MD simulations can be used to study intermolecular interactions, providing insights into how molecules of this compound might interact with each other or with other molecules in a solution or material.

Applications of 1 Bromo 4 Methylnona 2,5 Diyne As a Versatile Synthetic Building Block

Precursor in the Total Synthesis of Complex Natural Products and Analogues

The structural framework of 1-Bromo-4-methylnona-2,5-diyne makes it a valuable intermediate in the synthesis of complex natural products, particularly those containing polyacetylene or chiral alkyl chains. The bromoalkyne functionality is a key reactive handle for carbon-carbon bond formation, most notably in cross-coupling reactions.

One of the primary applications of 1-bromoalkynes is in the Cadiot-Chodkiewicz coupling , a well-established method for the synthesis of unsymmetrical 1,3-diynes. nih.govorganic-chemistry.org In a hypothetical synthetic route, this compound could be coupled with a terminal alkyne to construct a more extended polyyne chain, a common structural motif in many bioactive natural products. The presence of the methyl group at the 4-position introduces a chiral center, which can be crucial for controlling the stereochemistry of the final product.

For instance, in the synthesis of analogues of naturally occurring polyynes like falcarindiol (B120969), which exhibit significant biological activity, the introduction of a chiral center is critical. nih.gov The synthesis of chiral falcarindiol analogues has been achieved using strategies that involve the asymmetric addition of diynes to aldehydes, highlighting the importance of stereocontrolled synthesis in this class of molecules. nih.gov this compound could serve as a chiral fragment to be incorporated into such structures, with the stereochemistry at the C4 position influencing the biological efficacy of the final product.

The general strategy for utilizing a bromo-diyne intermediate in natural product synthesis is outlined in the table below.

| Reaction Type | Reactant | Catalyst/Reagents | Resulting Structure | Relevance to Natural Products |

| Cadiot-Chodkiewicz Coupling | Terminal Alkyne | Cu(I) salt, amine base | Extended unsymmetrical polyyne | Core structures of many antifungal and cytotoxic natural products. nih.gov |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, amine base | Conjugated enyne-diyne system | Building blocks for complex polyketides and other natural products with conjugated systems. |

| Suzuki Coupling | Organoboron Compound | Pd catalyst, base | Aryl- or vinyl-substituted diyne | Incorporation of aromatic or olefinic moieties found in various alkaloids and terpenoids. |

The diyne unit itself can undergo a variety of transformations, including partial reduction to conjugated dienes or cyclization reactions to form heterocyclic or carbocyclic systems. researchgate.netnih.gov This versatility allows synthetic chemists to use this compound as a linchpin to connect different molecular fragments and to construct the carbon skeleton of complex natural products in a convergent manner.

Role in the Development of Advanced Organic Materials

The conjugated diyne system in this compound makes it an attractive monomer for the synthesis of advanced organic materials with interesting electronic and optical properties.

Conjugated polymers are a class of organic materials characterized by a backbone of alternating single and multiple bonds, which results in delocalized π-electrons. This electronic structure is responsible for their useful optical and electronic properties, such as electrical conductivity and luminescence. Diynes are known precursors to polydiacetylenes, a class of conjugated polymers.

This compound can potentially be used as a monomer in polymerization reactions. The terminal bromoalkyne can be converted to a terminal alkyne, which can then undergo oxidative coupling (e.g., Glaser-Hay coupling) with another molecule of the same monomer to produce a polymer with a repeating diyne unit in the backbone. The presence of the methyl group and the propyl chain as side groups would influence the solubility and processing characteristics of the resulting polymer.

| Polymerization Method | Required Functional Group | Resulting Polymer Type | Potential Properties |

| Oxidative Coupling (Glaser-Hay) | Terminal Alkyne | Polydiacetylene | Thermochromism, Mechanochromism, Nonlinear optical properties |

| Cross-Coupling Polymerization | Bromoalkyne and a suitable co-monomer | Alternating conjugated copolymer | Tunable electronic and optical properties for use in organic electronics. rsc.org |

The synthesis of irregularly placed methyl branches in polyethylene (B3416737) copolymers has been shown to be achievable through acyclic diene metathesis (ADMET) polymerization, demonstrating that the incorporation of such side groups can be precisely controlled to tailor polymer properties. researchgate.net Similarly, the methyl group in this compound could influence the morphology and properties of the resulting conjugated polymer.

The rigid, rod-like structure of the diyne unit is a common feature in molecules that exhibit liquid crystalline behavior. sigmaaldrich.com Liquid crystals are phases of matter that have properties between those of a conventional liquid and a solid crystal. The introduction of a chiral center, such as the methyl group in this compound, can lead to the formation of chiral liquid crystal phases, such as cholesteric or blue phases. nih.govias.ac.in

Optically active materials are those that can rotate the plane of polarized light, a property that arises from molecular chirality. ias.ac.in By incorporating a chiral building block like this compound into a larger molecular scaffold, it is possible to design new liquid crystalline materials with specific chiroptical properties. These materials could find applications in displays, sensors, and optical communication technologies.

The bromoalkyne functionality allows for the facile attachment of this chiral diyne core to other molecular fragments, such as aromatic rings or heterocyclic systems, which are commonly used in the design of liquid crystals and optoelectronic materials.

Integration into Probe Molecules for Chemical Biology Research (Synthetic Intermediate Focus)

In chemical biology, small molecules are often used as probes to study biological processes in living systems. Bioorthogonal chemistry, which involves chemical reactions that can occur in a biological environment without interfering with native biochemical processes, is a powerful tool for labeling and imaging biomolecules. nih.gov Alkynes are one of the most common functional groups used in bioorthogonal "click" chemistry, reacting with azides to form stable triazoles.

This compound can serve as a synthetic intermediate for the creation of such chemical probes. The bromoalkyne can be modified through coupling reactions to attach a reporter group (e.g., a fluorophore) or a reactive group for covalent attachment to a target protein. The remaining diyne moiety can be further functionalized, for example, by converting it into a terminal alkyne for click chemistry.

The general workflow for the use of a bromo-diyne as a synthetic intermediate for a chemical probe is as follows:

Functionalization of the bromoalkyne: The bromine atom is replaced with a group of interest via a nucleophilic substitution or a cross-coupling reaction. This could be a fluorescent dye, a biotin (B1667282) tag for affinity purification, or a photo-crosslinker.

Modification of the diyne: The diyne can be selectively reduced or otherwise modified to tune the properties of the probe, such as its solubility, stability, or conformational flexibility.

Introduction of a bioorthogonal handle: One of the alkynes in the diyne system could be deprotected to reveal a terminal alkyne, which can then be used for bioorthogonal ligation to an azide-modified biomolecule.

The chiral center in this compound could also be exploited to create stereospecific probes that interact differently with enantioselective biological targets like enzymes or receptors.

Utility in Fragment-Based Approaches to Novel Organic Structures (Synthetic Intermediate Focus)

Fragment-based drug discovery (FBDD) is a strategy for identifying lead compounds as part of the drug discovery process. It involves identifying small chemical fragments that bind weakly to a biological target, and then growing or combining these fragments to produce a lead with a higher affinity. nih.gov

This compound, with a molecular weight of approximately 215 g/mol , is larger than a typical fragment, but it can be considered a "fragment-like" building block that can be readily elaborated. Its utility in this context is as a synthetic intermediate that allows for the rapid generation of a library of more complex molecules.

The bromoalkyne provides a reliable point for chemical modification, allowing chemists to systematically explore the chemical space around this core structure. For example, a series of different aryl or heteroaryl groups could be attached via Suzuki or Sonogashira coupling to the bromoalkyne, while the other end of the molecule could be functionalized in various ways. This approach allows for the systematic exploration of structure-activity relationships (SAR) in a drug discovery program.

The table below summarizes the key features of this compound and their relevance to its application as a synthetic intermediate in fragment-based design.

| Structural Feature | Chemical Reactivity | Application in Fragment-Based Elaboration |

| Bromoalkyne | Substrate for cross-coupling reactions (e.g., Sonogashira, Suzuki, Cadiot-Chodkiewicz). | Allows for the introduction of a wide variety of substituents (e.g., aryl, heteroaryl, vinyl, alkyl groups) to probe interactions with a biological target. |

| Diyne System | Can be selectively functionalized or used as a rigid linker. | Provides a defined spatial orientation for the substituents, which is important for optimizing binding to a target. |

| Chiral Center | Introduces stereochemistry into the molecule. | Allows for the synthesis of enantiomerically pure compounds to investigate stereospecific interactions with biological targets. |

| Propyl Chain | Contributes to the lipophilicity of the molecule. | Can be modified to optimize the pharmacokinetic properties of a potential drug candidate. |

Emerging Research Frontiers and Future Prospects in Halogenated Diyne Chemistry

Development of More Sustainable and Atom-Economical Synthetic Approaches

The traditional synthesis of halogenated alkynes and diynes often involves multi-step processes that may utilize stoichiometric reagents, generating significant waste. acs.org Modern synthetic chemistry is increasingly focused on developing "green" and atom-economical alternatives. nih.gov An atom-economical reaction is one that maximizes the incorporation of all reactant atoms into the final product, minimizing byproducts. nih.govnih.gov

Key developments in this area include:

Catalytic C-H Functionalization: Instead of pre-functionalizing a molecule to introduce a halogen or alkyne, direct C-H functionalization is a more efficient approach. acs.org Transition-metal catalysts, particularly those based on abundant metals like iron, can facilitate the direct coupling of C-H bonds with various partners, including alkynes. acs.orgacs.org For instance, electrochemical methods are being explored to promote iridium-catalyzed C-H alkynylation with terminal alkynes, using anodic oxidation to drive the reaction and producing only hydrogen gas as a byproduct, which represents a highly atom-economical process. nih.gov

Dehydrogenative Coupling: These reactions form new bonds by removing hydrogen, with water often being the only byproduct, a hallmark of green chemistry. The direct dehydrative coupling of terminal alkynes with alcohols, for example, provides a valuable tool for creating complex molecules. organic-chemistry.org

Solvent-Free and Alternative Solvent Systems: Research is ongoing to replace hazardous organic solvents with more environmentally benign options like water or to perform reactions under solvent-free conditions, often aided by techniques like microwave irradiation. researchgate.netscite.ai Microwave-assisted synthesis of 1,3-diynes from terminal acetylenes has been demonstrated to be efficient, using air as the oxidant under solvent-free conditions. researchgate.netscite.ai

Recyclable Catalysts: The development of heterogeneous catalysts, such as metal nanoparticles supported on materials like graphitic carbon nitride, allows for easy separation from the reaction mixture and reuse. nih.gov This approach is crucial for the sustainable synthesis of 1-haloalkynes. nih.gov

| Synthetic Strategy | Traditional Approach | Sustainable/Atom-Economical Alternative | Key Advantage |

| Alkyne Coupling | Cadiot-Chodkiewicz Coupling (uses stoichiometric copper salts) | Palladium/Copper co-catalyzed cross-coupling with low catalyst loading unacademy.com | Reduced metal waste, milder conditions |

| Halogenation | Deprotonation with strong base, then trapping with halogenating agent acs.org | Electrophilic bromination with NBS and a silver catalyst acs.org | Milder reaction conditions, avoids strong bases |

| Diyne Synthesis | Glaser-Hay homocoupling (often requires specific oxidants and ligands) | Iron-catalyzed cross-coupling in water under air organic-chemistry.org | Use of an abundant, non-toxic metal; green solvent |

| Overall Process | Multi-step synthesis with purification at each stage | One-pot cascade reactions nih.gov | Reduced solvent use, time, and waste |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique electronic structure of halogenated diynes like 1-Bromo-4-methylnona-2,5-diyne, featuring both electrophilic (carbon attached to bromine) and nucleophilic (terminal alkyne) centers, makes them ideal substrates for exploring novel chemical reactions. unacademy.com

Current research frontiers include:

Cycloaddition Reactions: Diynes are excellent partners in cycloaddition reactions to construct complex carbo- and heterocyclic frameworks. nih.gov Novel catalyst systems, such as those based on nickel, can couple diynes to unexpected partners like tropones in an unprecedented fashion, involving an 8π insertion to form fused tricyclic products. acs.org Cobalt-catalyzed systems can achieve chemodivergent cycloadditions, where the same starting materials (a diene and an alkyne) can lead to different products ([4+2] vs. [2+2] cycloadducts) simply by changing the catalyst's ligand. researchgate.netnih.gov

Metal Carbene Migratory Insertion: A novel strategy for alkyne-alkyne cross-coupling involves the use of ene-yne-ketones as carbene precursors under palladium catalysis. This process allows terminal alkynes to couple via a metal carbene migratory insertion, leading to functionalized enynes. rsc.org

Cascade Reactions: The reactivity of diynes can be harnessed in cascade sequences where a single reaction setup triggers multiple bond-forming events. For example, the homocoupling of a haloalkyne can generate a 1,3-diyne intermediate in situ, which then undergoes further transformations like hydration and cyclization to form substituted furans in a one-pot procedure. acs.org

For a molecule like this compound, its distinct internal and terminal alkynes could be selectively engaged in different transformations, opening pathways to complex molecular architectures that were previously inaccessible.

| Reaction Type | Description | Potential Application for this compound |

| [4+2] Cycloaddition | A reaction between a conjugated diene and a dienophile (like an alkyne) to form a six-membered ring. nih.gov | The internal or terminal alkyne could react with a diene to form a cyclohexadiene ring. |

| [2+2+2] Cycloaddition | A transition-metal catalyzed reaction that combines three alkyne units to form a benzene (B151609) ring. nih.gov | Could potentially trimerize or co-trimerize with other alkynes to build substituted aromatic systems. |

| Sonogashira Cross-Coupling | A palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide. unacademy.com | The terminal alkyne portion could be coupled with various aryl/vinyl halides to build complex conjugated systems. |

| Cadiot-Chodkiewicz Coupling | A copper-catalyzed cross-coupling of a terminal alkyne with a 1-bromoalkyne. organic-chemistry.org | The terminal alkyne could react with another bromoalkyne, or the bromoalkyne end could react with another terminal alkyne. |

| Intramolecular Cyclization | If tethered to another functional group, the diyne could undergo cyclization to form heterocyclic compounds like furans or pyrroles. researchgate.net | Derivatization of the methyl or propyl groups could enable subsequent intramolecular reactions. |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing, especially for reactions involving hazardous reagents or unstable intermediates. rsc.org The synthesis and manipulation of halogenated diynes can benefit greatly from this technology.

Key advantages and applications include:

Enhanced Safety and Scalability: Many reactions involving alkynes can be highly exothermic or produce gaseous byproducts. Flow reactors, with their high surface-area-to-volume ratio, allow for superior temperature control, minimizing the risk of runaway reactions. This enables the safe scaling of processes that might be hazardous in large batch reactors. rsc.orgresearchgate.net

Improved Yield and Selectivity: The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system can lead to higher yields and better selectivity compared to batch reactions. researchgate.net

Access to Unstable Intermediates: Flow chemistry allows for the in-situ generation and immediate use of unstable intermediates, which might decompose in a batch reactor. This opens up new synthetic possibilities.

Automation and High-Throughput Screening: Automated flow synthesis platforms can rapidly screen a wide range of reaction conditions or synthesize a library of compounds for biological testing, accelerating the discovery process. A continuous-flow approach has been successfully developed for synthesizing 3,5-disubstituted pyrazoles from 1,3-diynes without isolating intermediates. rsc.org

The synthesis of this compound could be adapted to a continuous flow process, potentially improving safety, yield, and purity.

Advanced In Situ Characterization Techniques for Reaction Monitoring

Understanding the mechanism of a chemical reaction is crucial for its optimization. Advanced in situ characterization techniques allow chemists to monitor reactions in real-time, providing a "movie" of the transformation rather than just a "snapshot" at the beginning and end. spectroscopyonline.combruker.com

Operando spectroscopy is a powerful subset of these techniques where spectroscopic measurements are coupled with simultaneous measurement of catalytic activity, directly linking the structure of the catalyst or intermediates to their function under actual working conditions. wikipedia.orghidenanalytical.comhideninc.com

Commonly used techniques include:

FT-IR and Raman Spectroscopy: These vibrational spectroscopy techniques are excellent for monitoring changes in functional groups throughout a reaction. clairet.co.ukrsc.org For example, the disappearance of the characteristic C-H stretch of a terminal alkyne and the appearance of new peaks can be tracked in real-time. spectroscopyonline.com ATR-FTIR probes can be inserted directly into a reaction vessel for continuous monitoring. bruker.com

NMR Spectroscopy: While traditionally an offline technique, flow NMR setups allow for the continuous monitoring of reactions, providing detailed structural information about all species in the solution, including transient intermediates. bruker.com

Mass Spectrometry: Online mass spectrometry can be used to track the concentrations of reactants, products, and byproducts in the gas or liquid phase as a reaction proceeds. wikipedia.org

By using these techniques to study the synthesis of this compound, researchers could identify reaction intermediates, determine kinetic profiles, and optimize conditions to maximize yield and minimize byproduct formation. bruker.com

| Technique | Information Provided | Mode of Operation |

| FT-IR Spectroscopy | Changes in functional groups, reaction kinetics. clairet.co.uk | In situ (probe inserted into reactor). bruker.com |

| Raman Spectroscopy | Similar to IR, but better for symmetric bonds (like C≡C) and reactions in aqueous media. clairet.co.uk | In situ (non-invasive, through a window). |

| NMR Spectroscopy | Detailed structural information, quantification of all species. bruker.com | Online (reaction mixture flows through the NMR). |

| Mass Spectrometry | Molecular weight of components, reaction progress. ornl.gov | Online (coupled to reactor outlet). |

| UV-Vis Spectroscopy | Changes in concentration of chromophoric species. fiveable.me | In situ (probe in reactor). |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.